6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The carboxylic acid group on the chromene core is converted to the corresponding amide using reagents like carbodiimides in the presence of a suitable amine.
Substitution: The piperidine and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and leading to therapeutic effects.
Inhibiting specific pathways: Such as those involved in cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-fluoro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Uniqueness
6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C23H22BrClN2O3 |
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Molecular Weight |
489.8 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22BrClN2O3/c24-16-6-9-21-18(12-16)20(28)13-22(30-21)23(29)26-14-19(27-10-2-1-3-11-27)15-4-7-17(25)8-5-15/h4-9,12-13,19H,1-3,10-11,14H2,(H,26,29) |
InChI Key |
FKOXWVFLNSVVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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